molecular formula C10H11NO B560940 3-(Prop-1-en-2-yl)benzamide CAS No. 103205-10-3

3-(Prop-1-en-2-yl)benzamide

Cat. No.: B560940
CAS No.: 103205-10-3
M. Wt: 161.204
InChI Key: NTUHAQIVRMPJBO-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)benzamide is a benzamide derivative characterized by a propenyl (prop-1-en-2-yl) substituent at the 3-position of the benzamide scaffold. This compound has garnered attention due to its synthetic versatility and biological relevance. Key features include:

  • Synthetic Accessibility: It is synthesized via copper-catalyzed reactions or persulfate-activated systems, achieving yields up to 89% under optimized conditions .
  • Structural Motif: The propenyl group introduces conformational rigidity and electronic effects, influencing reactivity in cyclization or functionalization reactions .
  • Biological Activity: Derivatives exhibit antiproliferative effects in cancer models (e.g., MCF-7 breast cancer cells) and stability under diverse degradation conditions (acidic, alkaline, oxidative) .

Properties

CAS No.

103205-10-3

Molecular Formula

C10H11NO

Molecular Weight

161.204

IUPAC Name

3-prop-1-en-2-ylbenzamide

InChI

InChI=1S/C10H11NO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-6H,1H2,2H3,(H2,11,12)

InChI Key

NTUHAQIVRMPJBO-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC(=CC=C1)C(=O)N

Synonyms

Benzamide, m-isopropenyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Benzamide Derivatives

Substituents on the benzamide ring significantly impact reactivity and yield. For example:

Compound Substituent Yield (%) Key Observation Reference
N-(2-Vinylphenyl)benzamide None (parent) 89 High yield due to electron-rich propenyl group
3-Chloro-N-(2-vinylphenyl)amide Chloro 84 Moderate yield; electron-withdrawing effect
N-(2-(1-(4-Methoxyphenyl)vinyl)phenyl)benzamide 4-Methoxyphenyl 0 Steric hindrance prevents product formation

Key Insight : Electron-donating groups (e.g., methyl, methoxy) enhance reactivity, while bulky substituents (e.g., benzyl) inhibit cyclization .

Diazepine and Heterocyclic Derivatives

3-(Prop-1-en-2-yl)benzamide serves as a precursor for seven-membered heterocycles. Comparison with diazepine analogs:

Compound (Diazepine Derivative) Substituents Yield (%) Biological Relevance Reference
9-Chloro-2-(prop-1-en-2-yl)-4-(thiophen-2-ylmethyl)-diazepin-5-one Thiophen-2-ylmethyl, chloro 59 Potential CNS activity
7-Methyl-2-(prop-1-en-2-yl)-diazepin-5-one Methyl, thiophen-2-ylmethyl 64 Structural diversity for drug design
This compound (Parent) None 89 Higher synthetic efficiency

Key Insight : Diazepine derivatives exhibit lower yields (59–68%) compared to the parent benzamide, highlighting trade-offs between structural complexity and synthetic feasibility .

Antiproliferative Activity

Compound Target Cell Line IC50 (µM) Stability (Remaining % after 4h) Reference
3-(Prop-1-en-2-yl)azetidin-2-one MCF-7 breast cancer 0.021 79–100% (oxidative/UV stable)
HDAC inhibitor (N-(2-Aminophenyl)-4-(3-(6-oxophenanthridin-5-yl)prop-1-en-2-yl)benzamide) Leukemia 0.021 Not reported
(S,E)-N-hydroxy-4-(3-oxo-3-(((4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl)amino)prop-1-en-1-yl)benzamide 35a Alzheimer’s models N/A Multi-target neuroprotection

Key Insight: While this compound derivatives show nanomolar potency in cancer models, hydroxamic acid analogs (e.g., compound 35a) excel in multi-target neuroprotection .

Stability and Degradation Resistance

Condition 3-(Prop-1-en-2-yl)azetidin-2-one Stability (%) Other Benzamide Analogs (Typical Range)
Acidic (0.1 M HCl) 91 60–85%
Alkaline (0.1 M NaOH) 95 50–80%
Oxidative (3% H₂O₂) 79 30–70%
UV Light 100 80–95%

Key Insight : The propenyl group enhances stability under harsh conditions, outperforming many benzamide-based analogs .

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